molecular formula C16H20N4O3 B15103692 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B15103692
M. Wt: 316.35 g/mol
InChI Key: XBPHSLUNGJTEFW-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide is a synthetic compound with a unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl acetamide moiety. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
  • 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-1-one derivatives

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the pyridinyl acetamide moiety. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C16H20N4O3/c1-19-15(23)20(14(22)16(19)7-3-2-4-8-16)11-13(21)18-12-5-9-17-10-6-12/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18,21)

InChI Key

XBPHSLUNGJTEFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

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